2-(1-methyl-1H-pyrazol-4-yl)ethanol
Overview
Description
Synthesis Analysis
Synthesis of similar pyrazole derivatives typically involves reactions such as cyclization and condensation. For example, reactions of triazolyl ethanones with benzaldehydes under basic conditions lead to chalcones, which, when reacted with thiosemicarbazide, yield pyrazolin-N-thioamides. These intermediates can further react to produce novel pyrazole derivatives (Kariuki et al., 2022). Additionally, refluxing ethanol with benzoyl hydrazide and pyrazolones yields other pyrazole derivatives, characterized by NMR and X-ray diffraction (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed by techniques like X-ray crystallography. The crystal structures can reveal details such as nonplanar molecules and intermolecular hydrogen bonding forming complex ring systems (Asegbeloyin et al., 2014).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to a range of products depending on the reactants and conditions. For instance, reactions with hydrazines or hydroxylamine can produce pyrazolyl ethanols, which can be transformed into bioactive compounds (Chagarovskiy et al., 2016).
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
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Pharmaceutical Industry
- Imidazole, a similar heterocyclic compound, is used in the development of a wide range of drugs .
- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Chemical Industry
Future Directions
properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEOCSYOGWFPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588689 | |
Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)ethanol | |
CAS RN |
176661-75-9 | |
Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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